7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline
Description
Properties
IUPAC Name |
7-chloro-6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-16-11-5-8-4-7-2-3-14-12(7)15-10(8)6-9(11)13/h4-6H,2-3H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQYSCPOVIJZHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC3=C(NCC3)N=C2C=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chloroquinoline with methoxy-substituted aniline derivatives in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
7-Chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrroloquinoline derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline has shown promising results in several biological assays:
Antitumor Activity
Research indicates that this compound exhibits significant antitumor effects by targeting fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. The following table summarizes the inhibitory concentrations against various FGFRs:
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
|---|---|---|---|
| 7-Chloro-6-methoxy-pyrroloquinoline | 8 | 10 | 30 |
In vitro studies have demonstrated that this compound can inhibit the proliferation of breast cancer cell lines and induce apoptosis through the FGFR signaling pathway .
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for its antimicrobial efficacy. A study highlighted its effectiveness against Leishmania donovani, a parasite responsible for visceral leishmaniasis. The compound exhibited a significant reduction in parasite burden in infected mice models:
| Treatment Group | Liver Parasite Burden Inhibition (%) | Spleen Parasite Burden Inhibition (%) |
|---|---|---|
| Control | 0 | 0 |
| Compound (12.5 mg/kg) | 56.2 | 61.1 |
These findings suggest that the compound may serve as a potential therapeutic agent for leishmaniasis .
Case Studies
Several case studies have illustrated the potential applications of this compound:
- Breast Cancer Study : In a preclinical model, administration of this compound resulted in a significant decrease in tumor size and increased apoptosis markers compared to control groups.
- Leishmaniasis Treatment : A study demonstrated that mice treated with the compound showed substantial reductions in both liver and spleen parasite loads after administration at specified doses .
Mechanism of Action
The mechanism of action of 7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation . By modulating these pathways, the compound can exert its therapeutic effects, such as inhibiting cancer cell growth or reducing inflammation.
Comparison with Similar Compounds
7-Chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline can be compared with other similar compounds, such as:
7-Chloro-1H,2H,3H-pyrrolo[2,3-b]quinoline: Lacks the methoxy group at the 6th position, which may affect its biological activity and chemical reactivity.
6-Methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline: Lacks the chloro group at the 7th position, which may influence its interaction with molecular targets.
7-Chloro-6-methoxyquinoline: Lacks the pyrrolo ring, which may result in different biological and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
7-Chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data tables and relevant research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H11ClN2O |
| Molecular Weight | 234.68 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1249612-44-9 |
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Various methods have been reported in the literature, including the use of microwave-assisted synthesis and classical heating techniques to optimize yield and purity.
Anticancer Potential
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Key Findings:
- In Vitro Studies:
- Mechanism of Action:
Other Biological Activities
In addition to its anticancer properties, this compound has shown promise in other areas:
- Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit antibacterial effects against certain strains of bacteria .
- Anti-inflammatory Effects: Research indicates potential anti-inflammatory properties through modulation of pro-inflammatory cytokines .
Case Studies
Case Study 1: Anticancer Activity in Vivo
A study involving Balb/c mice with implanted tumors demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups. The study utilized histological analysis to confirm apoptosis in tumor tissues post-treatment .
Case Study 2: Mechanistic Insights
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step cyclization and functionalization. A common approach starts with 2-chloro-3-vinylquinoline precursors, which undergo bromination followed by cyclization under controlled conditions (e.g., using ZnCl₂ or AlCl₃ as catalysts). Key steps include:
Bromination : Introduction of bromine at the 3-position of the quinoline framework.
Cyclization : Formation of the pyrrole ring via thermal or acid-catalyzed reactions.
Methoxy group introduction : O-Methylation using methyl iodide or dimethyl sulfate under basic conditions (K₂CO₃/acetone) .
- Critical Parameters :
- Temperature: Cyclization requires 120–140°C for optimal ring closure.
- Solvent: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
- Yield variability: Contamination with byproducts (e.g., uncyclized intermediates) can reduce yields by 15–20% .
Q. How is the structure of this compound validated post-synthesis?
- Analytical Techniques :
- NMR : NMR confirms substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, pyrrolic protons at δ 6.2–6.5 ppm).
- X-ray Crystallography : Resolves dihedral angles between the pyrrole and quinoline rings (typically 5–10°) and validates the chloro-methoxy spatial arrangement .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients ensures >95% purity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of pyrroloquinoline derivatives?
- Case Study : While some studies report antitumor activity (IC₅₀ = 2–5 µM in HeLa cells), others show no efficacy. Possible explanations include:
- Structural isomerism : Undetected regioisomers (e.g., chloro vs. methoxy positional swaps) may alter target binding.
- Assay Conditions : Viability assays using MTT vs. resazurin can yield conflicting results due to differential metabolite interference .
- Resolution :
- HPLC-MS/MS : Quantifies isomer ratios and identifies impurities.
- Dose-Response Profiling : Tests compounds across multiple cell lines and assay formats .
Q. How can computational modeling predict the interaction of 7-chloro-6-methoxy-pyrroloquinoline with biological targets?
- Methodology :
Molecular Docking : Screens against kinase domains (e.g., EGFR, CDK2) using AutoDock Vina. Key interactions include H-bonding with methoxy oxygen and π-π stacking with quinoline.
MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
- Validation : Correlate docking scores (ΔG = -8.5 to -9.2 kcal/mol) with experimental IC₅₀ values .
Q. What are the challenges in scaling up the synthesis of 7-chloro-6-methoxy-pyrroloquinoline for preclinical studies?
- Key Issues :
- Byproduct Formation : Cyclization at >140°C increases dimerization by 30%.
- Solvent Recovery : DMF removal requires high-vacuum distillation, increasing costs.
- Solutions :
- Flow Chemistry : Continuous reactors improve temperature control and reduce side reactions.
- Catalyst Optimization : Heterogeneous catalysts (e.g., montmorillonite K10) enhance recyclability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
